Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. Its chemical structure is characterized by the molecular formula CHNO and a molecular weight of approximately 211.26 g/mol . This compound serves as the N-isopropyl analogue of norepinephrine and epinephrine, which are naturally occurring catecholamines in the body. Isoproterenol is primarily used in medical settings to manage certain cardiac conditions due to its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation .
Isoproterenol acts predominantly as an agonist for beta-1 and beta-2 adrenergic receptors. Activation of these receptors leads to several physiological effects:
Isoproterenol can be synthesized through various methods, typically involving the modification of existing catecholamine structures. One common synthetic route involves starting from norepinephrine or epinephrine and introducing an isopropyl group at the nitrogen atom. This process may involve several steps of alkylation and purification to achieve the desired compound in a racemic mixture of its enantiomers .
Isoproterenol is primarily used in clinical settings for:
Isoproterenol interacts with various biological systems and can influence the pharmacodynamics of other drugs. For instance:
Studies have shown that interactions with other medications can alter its metabolism and efficacy, necessitating careful monitoring during co-administration.
Isoproterenol shares structural similarities with several other compounds that act on adrenergic receptors. Here are some notable comparisons:
Isoproterenol's uniqueness lies in its non-selective action across both beta receptor types, providing a dual mechanism that enhances cardiac output while also facilitating bronchodilation. Unlike norepinephrine and epinephrine, which exhibit more pronounced alpha receptor activity, isoproterenol's minimal alpha activity at therapeutic doses makes it particularly useful for managing specific cardiac conditions without significantly elevating blood pressure.
Isoproterenol demonstrates complex binding dynamics with beta-adrenergic receptors, exhibiting differential affinities and functional responses across receptor subtypes [17]. The compound functions as a non-selective beta-adrenergic agonist, binding to both beta-1 and beta-2 adrenergic receptor subtypes with equal binding affinity under equilibrium conditions [17]. However, significant functional differences emerge in the formation of high-affinity ternary complexes with these receptor subtypes.
The binding affinity of isoproterenol for the high-affinity state of beta-2 adrenergic receptors demonstrates a markedly superior profile compared to beta-1 adrenergic receptors, with dissociation constants of 11.8 ± 3.1 nanomolar versus 61.7 ± 18.3 nanomolar respectively [17]. This approximately five-fold difference in high-affinity binding translates to enhanced functional coupling efficiency with beta-2 adrenergic receptors, resulting in approximately 50% greater adenylyl cyclase stimulation compared to beta-1 adrenergic receptors at submaximal concentrations [17].
Table 1: Isoproterenol Binding Properties to Beta-Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (KH nM) | Functional Response | Citation |
|---|---|---|---|
| β1-adrenergic receptor | Same as β2-AR | Lower adenylyl cyclase stimulation | [17] |
| β2-adrenergic receptor | Same as β1-AR | ~50% higher adenylyl cyclase stimulation | [17] |
| β1-adrenergic receptor (high affinity state) | 61.7 ± 18.3 | Lower agonist affinity | [17] |
| β2-adrenergic receptor (high affinity state) | 11.8 ± 3.1 | Higher agonist affinity | [17] |
The molecular basis for isoproterenol binding involves extensive interactions within the orthosteric ligand-binding pocket of beta-adrenergic receptors [14]. Structural analysis reveals that isoproterenol coordinates with multiple conserved residues including Trp117, Thr118, Asp121, Val122, Val125, Phe201, Ser211, Ser215, Phe306, Asn310, Asn329, and Tyr333 using the Ballestero-Weinstein numbering system [14]. These interactions are shared across different ligands but contribute to the specific binding profile of isoproterenol.
The binding kinetics of isoproterenol demonstrate temperature-dependent characteristics, with high-affinity binding observable in short-time assays at physiological temperature or in equilibrium assays conducted at reduced temperatures [24]. At 37 degrees Celsius, prolonged incubation with isoproterenol converts receptors to a form with lower agonist affinity, indicating dynamic conformational changes in the receptor-ligand complex [24]. This phenomenon suggests that the native state of beta-adrenergic receptors maintains high binding affinity for isoproterenol, but sustained agonist exposure induces conformational alterations that reduce binding affinity [24].
Isoproterenol activation of beta-adrenergic receptors initiates complex G-protein coupled receptor signaling cascades involving multiple G-protein subtypes and downstream effectors [11] [19]. The primary signaling pathway involves coupling to stimulatory G-protein alpha-s subunits, but emerging evidence demonstrates that isoproterenol can also engage inhibitory G-protein alpha-i pathways under specific conditions [11] [19].
The classical Gs-mediated pathway represents the predominant signaling mechanism following isoproterenol binding [15]. Structural studies reveal that isoproterenol binding induces dramatic conformational changes in the beta-1 adrenergic receptor, including helix extension of transmembrane helix 5, outward 14 Angstrom shift of transmembrane helix 6, and inward 5 Angstrom rotation of transmembrane helix 7 [15]. These conformational alterations disrupt the salt bridge between Arg139 and Glu285 that stabilizes the inactive receptor state, creating space for G-protein accommodation and receptor stabilization [15].
Isoproterenol stimulation also activates dual G-protein signaling pathways involving both Gs and Gi proteins [11]. This dual activation mechanism requires protein kinase A-mediated phosphorylation of the beta-adrenergic receptor, which facilitates receptor coupling from Gs to Gi proteins [11]. The Gi-mediated pathway subsequently activates extracellular signal-regulated kinases through Gβγ subunits, Src family tyrosine kinases, Ras, and Raf-1 kinase [11]. This dual signaling mechanism contributes to isoproterenol-induced cardiomyocyte hypertrophy and represents a convergence point for multiple signaling cascades [11].
The G-protein coupling efficiency demonstrates significant dependence on receptor conformational states and accessory proteins [3]. Deep mutational scanning studies have identified specific residues critical for G-protein signaling, including structural motifs and molecular interfaces that modulate basal receptor activity [3]. The presence of a previously uncharacterized structural latch spanning the first two extracellular loops appears highly conserved across Class A G-protein coupled receptors and remains conformationally rigid in both inactive and active receptor states [3].
Compartmentalization of G-protein signaling represents a crucial mechanism for achieving signaling specificity following isoproterenol stimulation [16]. Beta-adrenergic receptors undergo agonist-dependent phosphorylation that facilitates β-arrestin binding, physically interdicting further G-protein coupling and leading to receptor desensitization [16]. This process represents one component of a larger regulatory system that includes receptor internalization and resensitization mechanisms mediated by protein phosphatase 2A in early endosomes [16].
Isoproterenol-mediated activation of adenylyl cyclase represents a critical amplification step in beta-adrenergic signaling, involving multiple adenylyl cyclase isoforms with distinct regulatory properties and tissue distributions [37]. The conversion of adenosine triphosphate to cyclic adenosine monophosphate by adenylyl cyclase serves as the primary mechanism for signal transduction following isoproterenol binding to beta-adrenergic receptors [18].
Multiple adenylyl cyclase isoforms contribute to isoproterenol-stimulated cyclic adenosine monophosphate production in cardiac tissue, each exhibiting unique regulatory characteristics [37]. All nine transmembrane adenylyl cyclase isoforms respond to stimulatory G-protein alpha-s activation, but display differential sensitivity to additional regulatory inputs including calcium, G-protein βγ subunits, and protein kinase C [37]. This isoform diversity provides multiple mechanisms for fine-tuning cyclic adenosine monophosphate responses to isoproterenol stimulation.
Table 3: Adenylyl Cyclase Isoforms and Their Regulation
| Adenylyl Cyclase Isoform | Gs Stimulation | Additional Regulation | Cardiac Expression | Citation |
|---|---|---|---|---|
| AC1 | Yes | Ca2+/CaM stimulated, Gαi inhibited | CNS predominant | [37] |
| AC2 | Yes | Gβγ stimulated | Present | [37] |
| AC3 | Yes | Ca2+/CaM stimulated | CNS predominant | [37] |
| AC4 | Yes | Gβγ stimulated | Present | [37] |
| AC5 | Yes | Gαi inhibited, Ca2+ inhibited | Present | [37] |
| AC6 | Yes | Gαi inhibited, Ca2+ inhibited | Present | [37] |
| AC7 | Yes | Gβγ stimulated | Present | [37] |
| AC8 | Yes | Ca2+/CaM stimulated | CNS predominant | [37] |
| AC9 | Yes | Forskolin insensitive | Heart-specific for IKs | [33] |
Adenylyl cyclase type 9 demonstrates particular importance in cardiac isoproterenol signaling, representing the exclusive adenylyl cyclase isoform associated with specific potassium channel complexes [33]. Despite comprising less than 3% of total cardiac adenylyl cyclase activity, adenylyl cyclase type 9 deletion completely abolishes isoproterenol-stimulated KCNQ1 phosphorylation in vivo [33]. This isoform co-localizes with N-cadherin at intercalated disks and cell-cell junctions in cardiomyocytes, facilitating compartmentalized cyclic adenosine monophosphate signaling [33].
The structural basis of adenylyl cyclase activation by isoproterenol involves conformational changes in regions surrounding the forskolin binding site [18]. Cryo-electron microscopy structures reveal that adenylyl cyclase undergoes secondary structure rearrangements essential for activation, with multiple conformational states corresponding to different activation levels [18]. The interaction with stimulatory G-protein alpha-s subunits potentiates adenylyl cyclase activity through direct binding at specific interface regions [18].
Regulation of isoproterenol-stimulated cyclic adenosine monophosphate production involves complex feedback mechanisms that modulate both adenylyl cyclase activity and cyclic adenosine monophosphate degradation [4]. Pretreatment with isoproterenol markedly reduces the cyclic adenosine monophosphate-elevating effect of subsequent isoproterenol treatments, indicating adaptive regulation of the adenylyl cyclase system [4]. This adaptation involves both decreased beta-adrenergic receptor numbers and net decreases in adenylyl cyclase activity mediated by cyclic adenosine monophosphate-dependent mechanisms [4].
Isoproterenol-stimulated cyclic adenosine monophosphate production activates protein kinase A through a well-characterized allosteric mechanism involving regulatory and catalytic subunit dissociation [32]. The activated protein kinase A subsequently phosphorylates numerous target proteins involved in cardiac excitation-contraction coupling, metabolic regulation, and gene transcription [32] [29].
The protein kinase A phosphorylation cascade demonstrates remarkable specificity through A-kinase anchoring protein-mediated compartmentalization [29]. These anchoring proteins target protein kinase A to distinct subcellular locations, ensuring precise phosphorylation of specific substrate proteins in response to isoproterenol stimulation [29]. Disruption of A-kinase anchoring protein-mediated targeting significantly alters both the magnitude and specificity of protein kinase A-dependent phosphorylation events [29].
Table 2: Major PKA Phosphorylation Targets Following Isoproterenol Stimulation
| Target Protein | Phosphorylation Site | Functional Effect | Citation |
|---|---|---|---|
| Ryanodine Receptor (RyR2) | Serine residues | Enhanced Ca2+ release | [6] |
| β-Adrenergic Receptor | Multiple serine residues | Receptor desensitization | [7] |
| Troponin I | Serine residues | Increased Ca2+ dissociation | [35] |
| Phospholamban | Serine 16 | Enhanced SERCA activity | [35] |
| Myosin Binding Protein C | Multiple sites | Enhanced contractility | [29] |
| L-type Calcium Channel | Multiple sites | Increased Ca2+ influx | [32] |
Isoproterenol enhances the phosphorylation of beta-adrenergic receptors by protein kinase A in an agonist-dependent manner [7] [12]. This receptor phosphorylation occurs at multiple serine residues and demonstrates a 2-3 fold increase in phosphorylation rate in the presence of isoproterenol [7]. The phosphorylated receptor can be completely dephosphorylated by high molecular weight phosphoprotein phosphatase, with the dephosphorylation rate also enhanced by isoproterenol treatment [7]. Receptor phosphorylation decreases the ability of the receptor to interact with stimulatory guanine nucleotide regulatory proteins by approximately 24%, representing a key mechanism of receptor desensitization [7].
The ryanodine receptor represents a critical protein kinase A target following isoproterenol stimulation, with phosphorylation directly correlating with the degree of cardiac dysfunction [6]. Systemic isoproterenol administration results in protein kinase A-mediated ryanodine receptor phosphorylation in vivo, demonstrating that circulating catecholamines can activate this phosphorylation pathway [6]. The ryanodine receptor exists within a macromolecular complex that includes both protein kinase A and phosphatases, allowing for dynamic regulation of phosphorylation state [6].
Phospholamban phosphorylation at serine 16 by protein kinase A represents the primary mechanism for enhancing sarcoplasmic reticulum calcium transport following isoproterenol stimulation [35] [38]. This phosphorylation disrupts inhibitory contacts at the transmembrane binding interface of the sarcoplasmic reticulum calcium ATPase-phospholamban complex [38]. The structural changes propagate to the enzyme active site, augmenting calcium transport capacity and contributing significantly to the accelerated relaxation observed with protein kinase A activation [35].
The downstream molecular effects of isoproterenol encompass extensive modifications of calcium handling, contractile protein function, and metabolic processes that collectively produce the characteristic physiological responses to beta-adrenergic stimulation [31] [32]. Signal amplification occurs through multiple mechanisms, including enzyme activation, phosphorylation cascades, and transcriptional regulation [27] [32].
Calcium signaling represents a primary target for isoproterenol-mediated signal amplification, with effects on multiple components of the excitation-contraction coupling system [31]. Isoproterenol enhances local calcium release in cardiac myocytes through increased coupling fidelity between L-type calcium channels and ryanodine receptors [31]. This enhancement manifests as increased probability of ryanodine receptor activation upon depolarization and increased amplitude of calcium sparks due to enhanced calcium release through local ryanodine receptors [31]. Additionally, isoproterenol decreases the first latency of calcium release with a characteristic voltage-dependent profile, demonstrating acceleration and synchronization of intracellular calcium release [31].
The regulation of sarcoplasmic reticulum calcium handling demonstrates complex dynamics following isoproterenol stimulation [34]. Phospholamban-sarcoplasmic reticulum calcium ATPase interactions remain largely intact during beat-to-beat calcium elevations, with only modest changes in binding affinity observed during prolonged calcium elevations or rapid pacing [34]. Isoproterenol treatment increases both the magnitude and rate of calcium transients while producing small but measurable decreases in phospholamban-sarcoplasmic reticulum calcium ATPase binding affinity [34]. These findings suggest that functional relief of sarcoplasmic reticulum calcium ATPase inhibition does not require complete dissociation of the regulatory complex [34].
Contractile protein modifications contribute significantly to isoproterenol-induced changes in cardiac performance [35]. Troponin I phosphorylation by protein kinase A increases the rate of calcium dissociation from myofilaments, contributing up to 14-18% of the lusitropic effect during maximal isometric contractions [35]. However, under conditions without external load, phospholamban phosphorylation mediates the entire relaxation-enhancing effect of beta-adrenergic activation [35]. This differential contribution highlights the load-dependent nature of contractile protein modifications in determining cardiac function [35].
Transcriptional regulation represents a longer-term component of isoproterenol signal amplification [32]. Protein kinase A-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein at serine 133 enhances binding to cyclic adenosine monophosphate response elements in promoter regions [32]. This leads to transcription of both pro-apoptotic genes including inducible cyclic adenosine monophosphate early repressor and Bim, as well as anti-apoptotic genes such as Bcl-2 [32]. The balance between these transcriptional programs contributes to the long-term cellular responses to isoproterenol stimulation [32].
Isoproterenol exhibits distinctive binding properties at the beta-1 adrenergic receptor that reflect its non-selective agonist activity. The compound demonstrates high affinity for beta-1 receptors across multiple experimental systems, with dissociation constants varying depending on the tissue source and experimental conditions [1] [2] [3].
In transfected Chinese hamster ovary cells expressing human beta-1 receptors, isoproterenol displays an equilibrium dissociation constant of approximately 191 nanomolar, with a corresponding half-maximal effective concentration of 191 nanomolar for cyclic adenosine monophosphate accumulation [1]. The kinetic analysis of isoproterenol binding to beta-1 receptors reveals a rapid association rate of 5.28 × 10^9 M^-1 min^-1 and a dissociation rate of 0.46 min^-1, yielding a calculated dissociation constant of 0.94 nanomolar [2]. This rapid association and relatively slow dissociation contribute to the compound's effective receptor occupancy.
Studies using human cardiac tissue demonstrate that isoproterenol exhibits higher binding affinity in membrane preparations from human heart, with a dissociation constant of 38 nanomolar for radioligand binding and an apparent affinity of 15 nanomolar for adenylate cyclase activation [4]. The difference between binding affinity and functional potency reflects the complex relationship between receptor occupancy and G protein-mediated signaling cascade activation.
The binding characteristics of isoproterenol at beta-1 receptors are influenced by guanine nucleotide availability. In the presence of guanosine triphosphate, the receptor exists primarily in its low-affinity state, with isoproterenol demonstrating weaker binding compared to conditions without guanine nucleotides [4]. This phenomenon reflects the conformational coupling between receptor, G protein, and effector systems that characterizes G protein-coupled receptor pharmacology.
The interaction of isoproterenol with beta-2 adrenergic receptors involves multiple molecular mechanisms that contribute to its pharmacological activity. Isoproterenol demonstrates preferential binding to beta-2 receptors compared to beta-1 receptors, with approximately 4-fold higher potency at beta-2 receptors in functional assays [1]. The half-maximal effective concentration for isoproterenol at beta-2 receptors is 52.3 nanomolar, compared to 191 nanomolar at beta-1 receptors in the same experimental system [1].
The molecular basis of isoproterenol's interaction with beta-2 receptors involves specific amino acid residues within the transmembrane domains. Structural analyses indicate that isoproterenol forms hydrogen bonds with serine residues at positions 203, 204, and 207 in transmembrane domain 5, while the protonated amino group establishes an ionic interaction with aspartate 113 in transmembrane domain 3 [5]. The isopropyl substituent of isoproterenol provides additional hydrophobic contacts with tryptophan 109 and isoleucine 169, contributing to the compound's binding affinity and selectivity profile [5].
Isoproterenol induces conformational changes in beta-2 receptors that facilitate G protein coupling and signaling cascade activation. Fluorescence spectroscopy studies demonstrate that isoproterenol binding produces conformational changes around cysteine residues at positions 125 and 285 in transmembrane domains 3 and 6, respectively [6]. These conformational changes expose the fluorophore-labeled cysteine residues to a more polar environment, indicating receptor activation and the formation of the active receptor conformation.
The interaction of isoproterenol with beta-2 receptors involves receptor downregulation and trafficking mechanisms that vary with amino-terminal polymorphisms. Prolonged exposure to isoproterenol leads to receptor internalization and degradation, with the extent of downregulation depending on specific receptor variants [7]. Receptors containing arginine at position 16 undergo more extensive downregulation compared to those with glycine at this position, reflecting differential trafficking to lysosomal degradation pathways [7].
Isoproterenol exhibits complex selectivity patterns across beta-adrenergic receptor subtypes that reflect both its synthetic design and inherent pharmacological properties. While traditionally characterized as a non-selective beta-adrenergic agonist, detailed pharmacological analysis reveals subtle but significant differences in its interactions with beta-1 and beta-2 receptor subtypes [1] [8].
In comparative binding studies, isoproterenol demonstrates 3.7-fold higher potency at beta-2 receptors compared to beta-1 receptors in transfected cell systems [1]. This selectivity ratio increases to approximately 4-fold when comparing functional responses, suggesting that the compound's selectivity extends beyond simple binding affinity to include differences in receptor-G protein coupling efficiency [1]. The molecular basis of this selectivity involves differences in the high-affinity ternary complex formation between receptor, agonist, and G protein.
The selectivity profile of isoproterenol varies significantly across tissue types and experimental conditions. In rat pulmonary artery preparations, isoproterenol exhibits 15-fold higher affinity for beta-1 receptors compared to beta-2 receptors in the same tissue [9]. This tissue-specific selectivity pattern reflects the influence of local microenvironments, receptor expression levels, and associated regulatory proteins on ligand-receptor interactions.
Functional studies demonstrate that isoproterenol's selectivity is not merely determined by binding affinity but also involves differential coupling to downstream signaling pathways. In transfected cells expressing equivalent levels of beta-1 and beta-2 receptors, isoproterenol exhibits higher coupling efficiency to adenylate cyclase through beta-2 receptors, with a 5-fold difference in the high-affinity ternary complex dissociation constants [1]. This difference in coupling efficiency contributes to the compound's functional selectivity profile.
The development of high-potency isoproterenol congeners has provided insights into the molecular determinants of receptor selectivity. Modifications of the isopropyl substituent, such as para-trifluoromethyl derivatives, yield compounds with 60-200 fold higher affinity for both beta-1 and beta-2 receptors while maintaining the selectivity profile of the parent compound [10]. These structure-activity relationships indicate that the selectivity determinants are distinct from the primary binding interactions.
The structural basis of isoproterenol's interactions with beta-adrenergic receptors has been elucidated through crystallographic studies, computational modeling, and site-directed mutagenesis experiments. The compound binds within the orthosteric site formed by transmembrane domains 3, 5, 6, and 7, with specific molecular interactions that determine its pharmacological properties [11] [5].
Crystallographic analysis of isoproterenol bound to beta-1 adrenergic receptors reveals that the compound adopts a specific conformation within the binding pocket, with the catechol ring system positioned to form optimal hydrogen bonding interactions with serine residues [11]. The meta and para hydroxyl groups of the catechol ring establish hydrogen bonds with serine 211 and serine 215 in transmembrane domain 5, while the beta-hydroxyl group in the ethylamine side chain forms additional hydrogen bonds with asparagine 310 in transmembrane domain 6 [11].
The protonated amino group of isoproterenol forms a critical ionic interaction with aspartate 121 in transmembrane domain 3, providing the primary electrostatic anchor for the compound within the binding site [11]. This ionic interaction is essential for agonist activity, as demonstrated by mutagenesis studies showing that neutralization of this aspartate residue abolishes isoproterenol binding and functional activity.
The isopropyl substituent of isoproterenol provides hydrophobic interactions that contribute to binding affinity and selectivity. Computational analysis indicates that the isopropyl group makes van der Waals contacts with tryptophan 117, valine 122, and phenylalanine 201, creating a hydrophobic binding pocket that accommodates the bulky substituent [11]. These hydrophobic interactions are complemented by aromatic stacking interactions with phenylalanine 306 and phenylalanine 307 in transmembrane domain 6.
Structural comparisons between isoproterenol-bound and antagonist-bound receptor conformations reveal the conformational changes associated with receptor activation. The binding of isoproterenol induces an outward movement of transmembrane domain 6 by approximately 14 Angstroms, measured at the alpha-carbon of glutamate 285 [12]. This conformational change creates the intracellular cavity necessary for G protein binding and represents the structural basis of receptor activation.
Recent investigations have revealed that isoproterenol interacts with Trace Amine-Associated Receptor 1, expanding the pharmacological profile of this compound beyond its established beta-adrenergic effects [13]. This interaction represents a previously unrecognized mechanism through which isoproterenol may modulate neurotransmitter systems and physiological responses.
Isoproterenol functions as an agonist at Trace Amine-Associated Receptor 1, with demonstrated activity in transfected cell systems expressing human Trace Amine-Associated Receptor 1 [13]. The compound's activity at this receptor involves activation of G protein-coupled signaling pathways, particularly the adenylate cyclase-cyclic adenosine monophosphate pathway, similar to its effects at beta-adrenergic receptors. The molecular basis of this interaction involves binding to the orthosteric site of Trace Amine-Associated Receptor 1, though the specific structural determinants differ from those governing beta-adrenergic receptor binding.
The pharmacological significance of isoproterenol's effects at Trace Amine-Associated Receptor 1 relates to the receptor's role in modulating dopaminergic and serotonergic neurotransmission. Trace Amine-Associated Receptor 1 activation produces inhibitory effects on dopaminergic neurons in the ventral tegmental area and serotonergic neurons in the dorsal raphe nucleus [14]. These effects involve activation of G protein-coupled inwardly-rectifying potassium channels, leading to membrane hyperpolarization and reduced neuronal firing rates.
The interaction between isoproterenol and Trace Amine-Associated Receptor 1 involves cross-talk with other neurotransmitter systems, particularly the modulation of monoamine autoreceptor function. Studies demonstrate that Trace Amine-Associated Receptor 1 activation influences the desensitization kinetics of dopamine D2 autoreceptors and serotonin 5-HT1A autoreceptors [14]. This cross-talk mechanism allows isoproterenol to exert indirect effects on dopaminergic and serotonergic signaling through Trace Amine-Associated Receptor 1-mediated modulation of autoreceptor function.
The structural basis of isoproterenol's interaction with Trace Amine-Associated Receptor 1 involves similarities in the ligand-binding region compared to other aminergic receptors. Comparative structural analysis indicates that Trace Amine-Associated Receptor 1 shares significant amino acid similarity in the ligand-binding domain with beta-adrenergic receptors, particularly in the transmembrane regions [15]. This structural homology explains the ligand promiscuity of Trace Amine-Associated Receptor 1 and its ability to bind compounds originally designed for other aminergic receptors.
Irritant